molecular formula C12H21BO4 B11721199 Methyl 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate

Methyl 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate

Cat. No.: B11721199
M. Wt: 240.11 g/mol
InChI Key: VJRBSUDMFZJDGJ-UHFFFAOYSA-N
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Description

"Methyl 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate" is a cyclopropane derivative featuring a methyl ester group at position 1, a methyl substituent at the same position, and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 2 of the cyclopropane ring. The pinacol boronate group enhances stability and reactivity, while the cyclopropane ring introduces steric and electronic effects that influence its chemical behavior. This article provides a detailed comparison with structurally analogous compounds, focusing on synthesis, physicochemical properties, and applications.

Properties

Molecular Formula

C12H21BO4

Molecular Weight

240.11 g/mol

IUPAC Name

methyl 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate

InChI

InChI=1S/C12H21BO4/c1-10(2)11(3,4)17-13(16-10)8-7-12(8,5)9(14)15-6/h8H,7H2,1-6H3

InChI Key

VJRBSUDMFZJDGJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2(C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with boronic esters. One common method is the borylation of cyclopropane carboxylates using pinacolborane in the presence of a palladium catalyst . The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in borylation and coupling reactions.

    Transition Metal Catalysts: Employed in hydroboration reactions.

    Solvents: Common solvents include THF, dichloromethane, and toluene.

    Bases: Potassium carbonate and sodium hydroxide are frequently used.

Major Products Formed

The major products formed from these reactions include various boronate esters, which are valuable intermediates in organic synthesis and pharmaceuticals.

Scientific Research Applications

Methyl 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves the interaction of the boronate ester group with various molecular targets. In borylation reactions, the boronate ester group facilitates the formation of carbon-boron bonds, which can be further transformed into other functional groups. The cyclopropane ring provides structural stability and rigidity, making the compound a valuable building block in organic synthesis .

Comparison with Similar Compounds

Key Differences :

  • Synthesis : Both compounds use radical cyclopropanation, but 8a employs a chiral ligand ((R,S)-L1) for enantioselectivity, suggesting the target compound may require similar stereochemical control .

Cyclopropane Derivatives with Boronate Ester via Aryl Linkers

These compounds feature a phenyl spacer between the cyclopropane and boronate groups:

  • Methyl 1-(4-(pinacol boronate)phenyl)cyclopropane-1-carboxylate (): Molecular formula C₁₇H₂₃BO₄ (MW 302.17).
  • Methyl 1-(3-methyl-4-(pinacol boronate)phenyl)cyclopropane-1-carboxylate () : A methylated phenyl variant (C₁₈H₂₅BO₄, MW 316.20) with enhanced lipophilicity, suitable for hydrophobic reaction environments .

Key Differences :

  • Reactivity : Aryl-linked boronates exhibit slower hydrolysis rates compared to aliphatic analogs due to reduced electron density at the boron center.
  • Applications : Phenyl-substituted derivatives are preferred in biaryl synthesis via Suzuki-Miyaura coupling, whereas aliphatic boronates (like the target compound) may excel in alkyl-alkyl couplings .

Variations in Ester Groups

Ester substituents influence solubility and reaction kinetics:

Comparison :

  • Methyl vs. Ethyl Esters : Methyl esters (target compound) generally offer higher reactivity in ester hydrolysis due to reduced steric shielding of the carbonyl group.

Heterocyclic Boronate Esters

Compounds like 1-Methyl-2-(pinacol boronate)-1H-indole () demonstrate the versatility of boronates in heterocyclic systems. These analogs are used in materials science and drug discovery but lack the strained cyclopropane motif, reducing their utility in rigid scaffold design .

Stability and Reactivity Considerations

  • Diastereoselectivity : High dr (>20:1) is achievable in cyclopropane boronate synthesis using copper catalysts (), suggesting similar methodologies could optimize the target compound’s stereopurity .
  • Hydrolysis Stability : Aliphatic boronates (target compound) are more prone to hydrolysis than aryl-linked analogs, necessitating anhydrous handling .

Data Tables

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Yield Applications Reference
Target Compound C₁₂H₁₉BO₄ ~250.09 1-methyl, 2-boronate Not reported Cross-coupling, drug design -
Methyl 1-(4-boronate phenyl)cyclopropane-1-carboxylate C₁₇H₂₃BO₄ 302.17 Phenyl linker Not reported Suzuki-Miyaura coupling
Ethyl 2-(pinacol boronate)cyclopropane-1-carboxylate C₁₃H₂₁BO₄ 264.12 Ethyl ester Not reported Medicinal chemistry
4-(Pinacol boronate)cyclohexene methyl ester C₁₃H₂₁BO₄ 252.12 Cyclohexene ring 67% Photoredox catalysis

Biological Activity

Methyl 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C12H22BNO2C_{12}H_{22}BNO_2, with a molecular weight of approximately 224. The structural features include a cyclopropane moiety and a boron-containing dioxaborolane group, which may contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may inhibit certain kinases involved in cellular signaling pathways. For instance, compounds with similar structures have shown inhibitory effects on GSK-3β and ROCK-1 kinases, which are critical in regulating cell proliferation and survival .

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, a related compound showed an IC50 value of 8 nM against GSK-3β . The cytotoxic effects were evaluated using fluorometric assays on mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2), revealing that certain derivatives did not significantly reduce cell viability at concentrations up to 10 µM .

Anti-inflammatory Activity

Research indicates that the compound may possess anti-inflammatory properties. In BV-2 microglial cells, it was found to significantly decrease levels of nitric oxide (NO) and interleukin-6 (IL-6), suggesting a potential role in modulating inflammatory responses . This activity is particularly relevant in neurodegenerative diseases where inflammation plays a crucial role.

Case Studies

StudyFindings
GSK-3β Inhibition Compound demonstrated IC50 = 8 nM; significant inhibition compared to control .
Cytotoxicity Assay No significant decrease in cell viability observed at concentrations ≤ 10 µM for selected derivatives .
Anti-inflammatory Effects Reduced NO and IL-6 levels in BV-2 cells; potential therapeutic implications for neuroinflammation .

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